molecular formula C25H21N3O2S B2875467 2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide CAS No. 391222-70-1

2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide

Cat. No.: B2875467
CAS No.: 391222-70-1
M. Wt: 427.52
InChI Key: ZZJPIDOQBAEKKH-UHFFFAOYSA-N
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Description

“2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide” is a benzamide compound . It has a linear formula of C23H21N3O4, a CAS number of 303061-70-3, and a molecular weight of 403.442 .


Synthesis Analysis

Benzamide compounds, including the one , can be synthesized starting from benzoic acid derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamide compounds is determined using spectroscopic and elemental methods . These methods provide detailed information about the atomic composition and arrangement within the molecule.


Chemical Reactions Analysis

Benzamide compounds have been found to exhibit antioxidant activity, as determined by total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Anticancer Activities

Research on compounds structurally related to 2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide has shown significant anticancer activities. A study by Ravinaik et al. (2021) explored substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer potential against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The results demonstrated moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Thermosensitivity of Poly(m-benzamide)s

Another study by Sugi et al. (2006) focused on the synthesis of novel water-soluble poly(m-benzamide)s with thermosensitive properties in aqueous solutions. These polymers exhibited lower critical solution temperatures (LCST), and their phase separation behavior was influenced by the oligo(ethylene glycol) side chain length, molecular weight, and molecular weight distribution, indicating potential applications in drug delivery systems (Sugi, Ohishi, Yokoyama, & Yokozawa, 2006).

Synthesis of Thiazoles and Benzothiazoles

Research into thiazoles and benzothiazoles, which share a structural motif with this compound, has shown various synthetic pathways and potential bioactivities. A study by Kumar et al. (2013) detailed an efficient method for synthesizing 2,4,5-trisubstituted thiazoles, indicating the versatility of these compounds in chemical synthesis and potential pharmacological applications (Kumar, Parameshwarappa, & Ila, 2013).

Antimicrobial Agents

A study by Bikobo et al. (2017) on 2-phenylamino-thiazole derivatives, including benzamide ethers, highlighted their synthesis and evaluation as antimicrobial agents. The research found some of these compounds to exhibit greater potency than reference drugs against various pathogenic strains, demonstrating the potential of such molecules in developing new antimicrobial treatments (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Properties

IUPAC Name

2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-16-8-3-5-12-20(16)23(29)26-19-11-7-10-18(14-19)22-15-31-25(27-22)28-24(30)21-13-6-4-9-17(21)2/h3-15H,1-2H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJPIDOQBAEKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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